

Application Notes: Quantifying TAIRE Family Kinase Engagement with JA397 Using the NanoBRET™ Assay

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Compound of Interest		
Compound Name:	JA397	
Cat. No.:	B10862155	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a less-explored branch of the kinome with emerging roles in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function. [1] Developing potent and selective inhibitors for these kinases is crucial for dissecting their biological functions and for potential therapeutic applications. **JA397** is a chemical probe that has been identified as a potent and selective inhibitor of the TAIRE family kinases.[2][3]

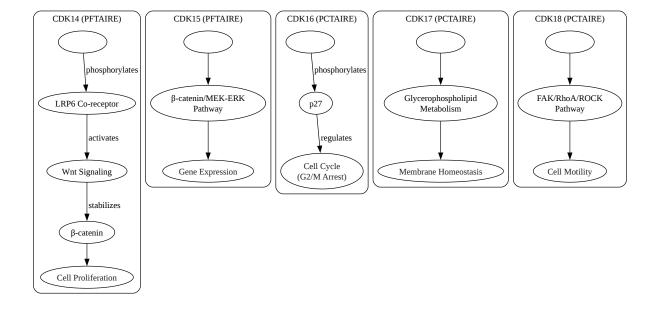
The NanoBRET™ Target Engagement (TE) assay is a powerful technology that enables the quantitative measurement of compound binding to target proteins within living cells.[4][5][6] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-fused target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4][5] Competitive displacement of the tracer by a test compound, such as **JA397**, leads to a decrease in the BRET signal, allowing for the determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment. [1][4][7]



These application notes provide a detailed protocol for utilizing the NanoBRET[™] Target Engagement assay to quantify the interaction of **JA397** and its negative control, JA314, with the TAIRE family kinases in live cells.

Signaling Pathways of the TAIRE Family Kinases

The TAIRE family kinases are involved in a variety of signaling pathways. Understanding these pathways provides a context for the cellular effects of inhibitors like **JA397**.



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Figure 1: Signaling Pathways of TAIRE Family Kinases. This diagram illustrates the distinct signaling pathways modulated by each member of the TAIRE family of kinases.

Data Presentation

The following tables summarize the cellular target engagement of **JA397** and its negative control, JA314, with the TAIRE family kinases as determined by NanoBRET™ assays.

Table 1: Cellular Target Engagement of **JA397** in Intact Cells (NanoBRET™)

Target	EC50 (nM)
CDK14	72.1
CDK15	307
CDK16	33.4
CDK17	21.2
CDK18	121

Data sourced from the Structural Genomics Consortium.[1][3]

Table 2: Target Engagement of **JA397** in Lysed Cells (NanoBRET™)

Target	EC50 (nM)
CDK14	27.1
CDK15	252
CDK16	39.0
CDK17	77.2
CDK18	172

Data sourced from the Structural Genomics Consortium.[1][3]

Table 3: Target Engagement of Negative Control JA314 (NanoBRET™)



Target	EC50 (nM)
CDK16	4165

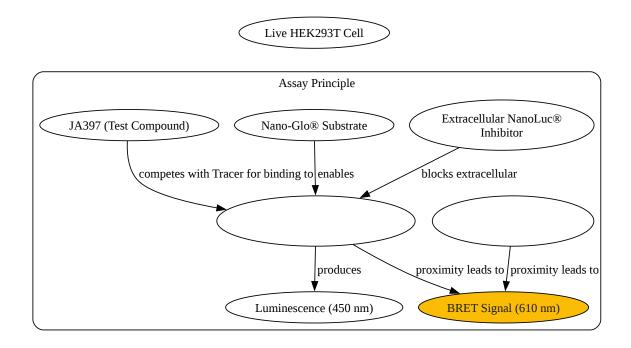
Data sourced from the Structural Genomics Consortium.[1]

Experimental Protocols

This section provides a detailed methodology for performing the NanoBRET™ Target Engagement assay with **JA397** and the TAIRE family kinases.

Logical Relationship of Assay Components

The NanoBRET[™] Target Engagement assay relies on the interaction of several key components to generate a signal that is proportional to compound engagement.





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Figure 2: Logical Relationship of NanoBRET™ Assay Components. This diagram outlines the interplay between the essential components of the NanoBRET™ Target Engagement assay.

Materials and Reagents

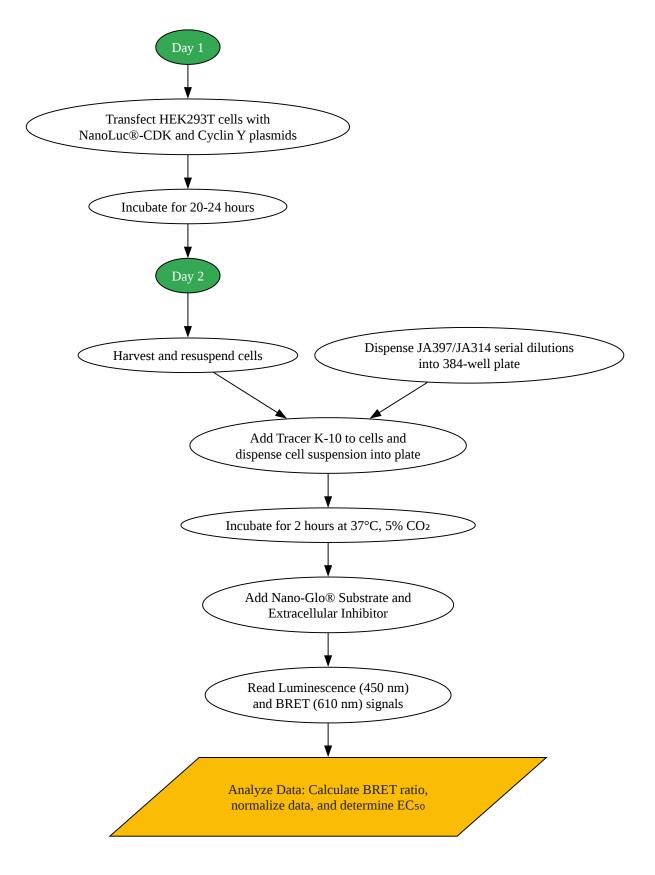
- Cell Line: HEK293T cells (ATCC, CRL-3216)
- Culture Medium: DMEM (Gibco, 41966-029) supplemented with 10% FBS (Gibco, A4766801) and 1% Penicillin-Streptomycin (Gibco, 15140-122)
- Transfection Reagent: FuGENE® HD (Promega, E2311)
- Plasmids:
 - NanoLuc®-CDK fusion vectors (e.g., pNLF1-CDK14, pNLF1-CDK15, etc.)
 - Cyclin Y expression vector. For TAIRE family kinases, co-expression with Cyclin Y is recommended to ensure proper kinase activation.[1][4][8]
 - Transfection Carrier DNA (Promega, E4881)
- Assay Reagents:
 - Opti-MEM™ I Reduced Serum Medium (Gibco, 31985062)
 - NanoBRET™ Kinase Tracer K-10 (Promega, N2630)
 - Nano-Glo® Substrate (Promega, N1110)
 - Extracellular NanoLuc® Inhibitor (Promega)
 - JA397 and JA314 (provided by SGC or synthesized)
- Assay Plates: 384-well, white, flat-bottom plates (e.g., Greiner 781207)
- Instrumentation:



- Luminometer with 450 nm and 610 nm emission filters (e.g., GloMax® Discover)
- o Acoustic dispenser (e.g., Echo 550) for compound dispensing (optional)

Experimental Workflow





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Figure 3: Experimental Workflow for the **JA397** NanoBRET[™] Assay. This flowchart outlines the key steps and timeline for performing the NanoBRET[™] Target Engagement assay.

Step-by-Step Protocol

Day 1: Cell Transfection

- Cell Seeding: Seed HEK293T cells in a suitable culture flask to reach 70-90% confluency on the day of transfection.
- Prepare Transfection Complex:
 - In a sterile tube, dilute the NanoLuc®-CDK fusion plasmid and the Cyclin Y expression plasmid with Transfection Carrier DNA in Opti-MEM™. A recommended ratio is 1:10 (target plasmid:carrier DNA).
 - Add FuGENE® HD Transfection Reagent at a 1:3 ratio (DNA:Reagent) and mix gently.
 - Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
- Transfect Cells: Add the transfection complex to the HEK293T cells and incubate for 20-24 hours at 37°C with 5% CO₂.

Day 2: Assay Performance

- Compound Preparation: Prepare serial dilutions of **JA397** and JA314 in DMSO. A typical concentration range would be from 100 μM down to picomolar concentrations.
- Dispense Compounds: Dispense the compound dilutions into the 384-well assay plate.
 Include "no compound" (DMSO only) controls for 0% inhibition and a high concentration of a known binder (if available) or no tracer for 100% inhibition.
- Cell Harvesting:
 - Gently detach the transfected cells using trypsin.
 - Resuspend the cells in DMEM with 10% FBS to inactivate the trypsin.



- Centrifuge the cells and resuspend the pellet in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.
- Tracer Preparation and Addition:
 - Prepare the NanoBRET™ Tracer K-10 working solution in Opti-MEM™. The optimal concentration should be determined empirically for each kinase, but a starting point is the tracer's EC50 value.
 - Add the tracer solution to the cell suspension.
- Cell Dispensing: Dispense the cell/tracer mixture into the assay plate containing the predispensed compounds.
- Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.
- Substrate Addition:
 - Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's instructions.
 - Add the substrate solution to all wells of the assay plate.
- Signal Measurement: Immediately read the plate on a luminometer, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.

Data Analysis

- Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
- Background Correction (Optional): Subtract the BRET ratio of the "no tracer" control wells from all other BRET ratio values.
- Normalization:
 - The "no compound" (DMSO only) wells represent 0% inhibition.



- The "no tracer" or a saturating concentration of a known inhibitor represents 100% inhibition.
- Normalize the data by expressing the BRET ratios as a percentage of inhibition.
- Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration
 and fit the data using a sigmoidal dose-response (variable slope) equation to determine the
 EC50 value. This can be done using software such as GraphPad Prism.

Conclusion

The NanoBRET™ Target Engagement assay provides a robust and quantitative method for characterizing the interaction of inhibitors with their target kinases in a live-cell context. The protocol outlined in these application notes, in conjunction with the provided quantitative data for **JA397**, offers a comprehensive guide for researchers studying the TAIRE family of kinases. This approach can be instrumental in validating the cellular potency of **JA397**, elucidating its mechanism of action, and guiding the development of future selective kinase inhibitors.

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